molecular formula C6H8N2O3S B13128441 6-Methoxy-5-methylpyrimidine-4-sulfinicacid

6-Methoxy-5-methylpyrimidine-4-sulfinicacid

Cat. No.: B13128441
M. Wt: 188.21 g/mol
InChI Key: VRQBJLHUTVYLPZ-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylpyrimidine-4-sulfinicacid is a heterocyclic organic compound that features a pyrimidine ring substituted with methoxy, methyl, and sulfinic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-methylpyrimidine-4-sulfinicacid typically involves the reaction of 5-methylpyrimidine derivatives with methoxy and sulfinic acid substituents. One common method includes the use of acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-methylpyrimidine-4-sulfinicacid can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group yields sulfonic acid derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-Methoxy-5-methylpyrimidine-4-sulfinicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methylpyrimidine-4-sulfinicacid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. For example, it may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-5-methylpyrimidine-4-sulfinicacid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and sulfinic acid groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

6-methoxy-5-methylpyrimidine-4-sulfinic acid

InChI

InChI=1S/C6H8N2O3S/c1-4-5(11-2)7-3-8-6(4)12(9)10/h3H,1-2H3,(H,9,10)

InChI Key

VRQBJLHUTVYLPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1S(=O)O)OC

Origin of Product

United States

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